molecular formula C14H19N3O3 B163874 (4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane CAS No. 1228077-93-7

(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane

Cat. No.: B163874
CAS No.: 1228077-93-7
M. Wt: 277.32 g/mol
InChI Key: YWANFIYHLHBBCF-OLZOCXBDSA-N
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Description

(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane is a complex organic compound characterized by its unique structural features. This compound contains an azido group, a benzyloxy group, and a dioxolane ring, making it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring is formed through the reaction of a diol with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with an alcohol in the presence of a base.

    Azidation: The azido group is introduced through the reaction of a suitable precursor with sodium azide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the azido group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, benzyl halides.

Major Products

The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new organic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block in drug development.

    Industry: It is used in the production of specialty chemicals and materials, particularly in the field of polymer science.

Mechanism of Action

The mechanism of action of (4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including bioconjugation and materials science.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.

    (4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxepane: Contains a dioxepane ring, offering different reactivity and properties.

Properties

IUPAC Name

(4S)-4-[(1R)-2-azido-1-phenylmethoxyethyl]-2,2-dimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-14(2)19-10-13(20-14)12(8-16-17-15)18-9-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWANFIYHLHBBCF-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(CN=[N+]=[N-])OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@@H](CN=[N+]=[N-])OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584313
Record name (4S)-4-[(1R)-2-azido-1-phenylmethoxyethyl]-2,2-dimethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228077-93-7
Record name (4S)-4-[(1R)-2-azido-1-phenylmethoxyethyl]-2,2-dimethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228077-93-7
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